Acetic acid, [(3-methyl-3-butenyl)oxy]-
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Overview
Description
Acetic acid, [(3-methyl-3-butenyl)oxy]-, also known as 3-Methyl-3-butenyl acetate, is an organic compound with the molecular formula C7H12O2. It is an ester formed from acetic acid and 3-methyl-3-buten-1-ol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(3-methyl-3-butenyl)oxy]- typically involves the esterification reaction between acetic acid and 3-methyl-3-buten-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
CH3COOH+CH2=C(CH3)CH2CH2OH→CH3COOCH2C(CH3)=CH2+H2O
Industrial Production Methods
Industrial production of acetic acid, [(3-methyl-3-butenyl)oxy]- follows a similar esterification process but on a larger scale. The reaction is typically carried out in a continuous flow reactor to maximize efficiency and yield. The use of a strong acid catalyst and controlled temperature conditions are crucial for the industrial synthesis of this ester .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [(3-methyl-3-butenyl)oxy]- undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 3-methyl-3-buten-1-ol in the presence of a strong acid or base.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Acetic acid and 3-methyl-3-buten-1-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Acetic acid, [(3-methyl-3-butenyl)oxy]- has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.
Industry: Widely used in the flavor and fragrance industry due to its pleasant odor
Mechanism of Action
The mechanism of action of acetic acid, [(3-methyl-3-butenyl)oxy]- involves its interaction with biological molecules. As an ester, it can undergo hydrolysis to release acetic acid and 3-methyl-3-buten-1-ol, which can then participate in various biochemical pathways. The molecular targets and pathways involved depend on the specific biological context and the presence of enzymes that catalyze these reactions .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.
Methyl butyrate: An ester with a similar structure and odor profile.
Propyl acetate: Used in the flavor and fragrance industry, similar to acetic acid, [(3-methyl-3-butenyl)oxy]-.
Uniqueness
Acetic acid, [(3-methyl-3-butenyl)oxy]- is unique due to its specific structure, which imparts a distinct fruity odor. Its synthesis from 3-methyl-3-buten-1-ol also differentiates it from other esters, providing unique properties and applications in various industries .
Properties
CAS No. |
95123-48-1 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(3-methylbut-3-enoxy)acetic acid |
InChI |
InChI=1S/C7H12O3/c1-6(2)3-4-10-5-7(8)9/h1,3-5H2,2H3,(H,8,9) |
InChI Key |
SKNNRFLWLBLWOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOCC(=O)O |
Origin of Product |
United States |
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